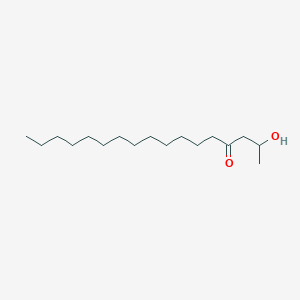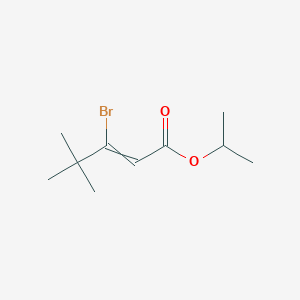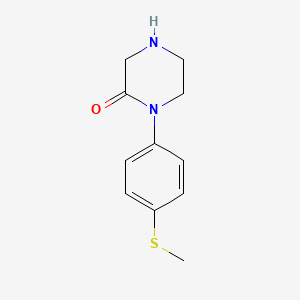
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. This compound is characterized by the presence of a benzene ring substituted with a 4-chlorobutoxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
-
Phosphorus Oxychloride Method
Reactants: Sodium benzenesulfonate and phosphorus oxychloride.
Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and stirred periodically.
Procedure: The product is purified by distillation under reduced pressure.
-
Chlorosulfonic Acid Method
Reactants: Benzene and chlorosulfonic acid.
Conditions: The reaction is carried out at 20–25°C with continuous stirring.
Procedure: Benzene is slowly added to chlorosulfonic acid, and the mixture is stirred to form benzenesulfonyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
-
Electrophilic Aromatic Substitution
Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Reagents and Conditions: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3). .
Products: The major products depend on the electrophile used. .
-
Nucleophilic Substitution
Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions.
Reagents and Conditions: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Products: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters
Applications De Recherche Scientifique
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile:
Electrophilic Reactivity: The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols.
Nucleophilic Reactivity: The compound can also undergo nucleophilic aromatic substitution reactions, where the benzene ring is attacked by nucleophiles.
Comparaison Avec Des Composés Similaires
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds:
4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of a chlorobutoxy group.
4-Chlorobutane-1-sulfonyl chloride: This compound lacks the benzene ring and has a simpler structure.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorobutoxy group.
Propriétés
Numéro CAS |
854306-62-0 |
|---|---|
Formule moléculaire |
C10H12Cl2O3S |
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
4-(4-chlorobutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2 |
Clé InChI |
DVEKBYDQYUBOKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



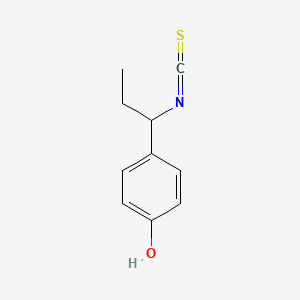
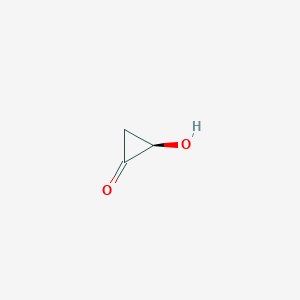

![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)
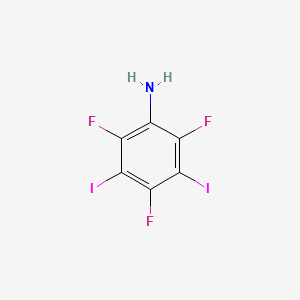

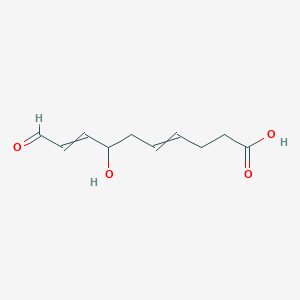
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
